molecular formula C20H19F3N2O3S2 B2765520 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896679-13-3

4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2765520
CAS RN: 896679-13-3
M. Wt: 456.5
InChI Key: JXZFKRHCHPGGRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of trifluoromethylpyridine (TFMP) and its intermediates . The process of cyclo-condensation, which involves the molecular assembly of a large, ring-shaped molecule from smaller, fluorinated building blocks, could be a part of its synthesis .

Scientific Research Applications

Photodynamic Therapy and Photosensitization

Research on related zinc phthalocyanine compounds, which share a structural motif with benzenesulfonamide derivatives, suggests significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, a crucial factor for effective PDT, indicating their potential as Type II photosensitizers. This is particularly relevant for targeting and destroying cancer cells via photo-induced oxidative stress (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

A series of celecoxib derivatives, structurally akin to benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic versatility of benzenesulfonamide derivatives, highlighting their potential in developing new drugs with minimal side effects compared to existing treatments (Küçükgüzel et al., 2013).

Enzyme Inhibition for Neuroprotective Effects

N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been explored as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. High-affinity inhibitors like these can modulate the kynurenine pathway, suggesting a therapeutic pathway for mitigating neuronal injury effects (Röver et al., 1997).

Materials Science and UV Protection

In the domain of materials science, thiazole azodyes containing sulfonamide groups have been utilized for UV protection and antimicrobial treatments of cotton fabrics. This indicates the role of sulfonamide derivatives in enhancing the functional properties of textiles, demonstrating the compound's versatility beyond biomedical applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

properties

IUPAC Name

4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)24-12-11-16-13-29-19(25-16)14-3-5-15(6-4-14)20(21,22)23/h3-10,13,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFKRHCHPGGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

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